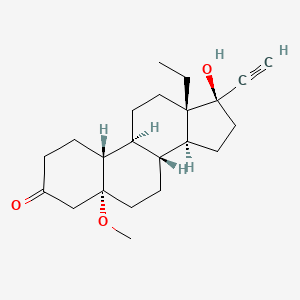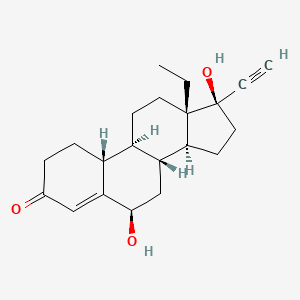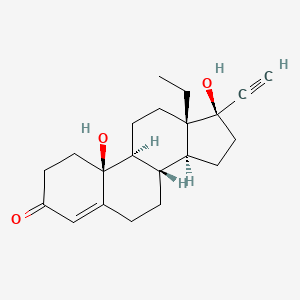
(S)-Azelastine N-Oxide
Descripción general
Descripción
N-oxides are a class of organic compounds that contain an N→O functional group . They are often used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
N-oxides are typically synthesized through the oxidation of tertiary amines . This process involves the use of an oxygen source, such as hydrogen peroxide, and a catalyst .Molecular Structure Analysis
The molecular structure of N-oxides is characterized by a nitrogen atom bonded to an oxygen atom. The nature of the substituents attached to the nitrogen atom can greatly influence the properties of the N-oxide .Chemical Reactions Analysis
N-oxides can undergo a variety of chemical reactions, including reduction back to the parent amine, and reactions with nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of N-oxides can be influenced by a variety of factors, including the nature of the substituents attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Receptor Binding and Duration of Action
(S)-Azelastine N-Oxide, primarily recognized for its role as an antihistamine, has been studied for its selective antagonism at the human histamine-1 receptor, primarily in the context of treating allergic rhinitis. Investigations into the duration of its action have highlighted its slow dissociation rate from the H1 receptor, contributing to its prolonged effect. The role of tissue components, particularly the epithelial layer, is also significant in its enduring action, indicating a multifaceted mechanism beyond mere receptor binding (Slack et al., 2011).
Cardiac Repolarization and Ion Channels
Research has also delved into the impact of this compound on cardiac repolarization, with studies examining its acute effects on human ether-a-go-go-related gene (hERG) channels, action potential duration, and L-type and T-type Ca²⁺ channels. The findings demonstrate its potential as a potent blocker of hERG channels, elucidating the molecular mechanisms that might underlie its arrhythmogenic side effects during clinical administration (Mi-Hyeong Park et al., 2013).
Inflammation and Cell Migration
This compound has been identified for its anti-inflammatory and anti-migratory effects through the inhibition of the JNK/NF-κB pathway in microglial cells. This suggests its potential utility in mitigating neuroinflammation in various neurodegenerative disorders, positioning it as a candidate for drug repurposing (Nguyen et al., 2021).
Anti-allergic Properties and Anti-inflammatory Effects
The drug has demonstrated efficacy in treating perennial allergic conjunctivitis, showing its ability to improve symptoms like itching and conjunctival redness. Its rapid relief action, attributed to H1-receptor antagonism, and continued improvement over time suggest the involvement of other mediators of allergic inflammation in its mechanism of action (Canonica et al., 2003). Additionally, its anti-inflammatory properties, including effects on cytokines and inflammatory cells, make it a significant player in the treatment of chronic rhinitis (Lee & Corren, 2007).
Mecanismo De Acción
Target of Action
It is known that n-oxides, such as (s)-azelastine n-oxide, are a class of mild lewis bases that can activate certain kinds of lewis acidic parts of molecules . This activation increases the reactivity of the nucleophilic part of these molecules towards various reactions with electrophiles .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. The “Cope Elimination” is a reaction where an amine is oxidized to an intermediate called an “N-oxide“, which, when heated, acts as the base in an intramolecular elimination reaction to give a new alkene . This suggests that this compound could potentially interact with its targets in a similar manner.
Biochemical Pathways
It is known that n-oxides, such as this compound, are involved in various redox reactions leading to oxidative modifications in biomolecules . These modifications can affect proteins and lipids, which are preferential targets .
Pharmacokinetics
It is known that n-oxides are highly polar molecules and have an excellent water solubility and a very poor solubility in most organic solvents . This suggests that this compound could potentially have similar properties, which would impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
It is known that amine oxides, when heated to 150–200 °c, undergo a cope reaction to form a hydroxylamine and an alkene . This suggests that this compound could potentially have a similar result of action.
Action Environment
It is known that amine oxides are used as surfactants commonly used in consumer products such as shampoos, conditioners, detergents, and hard surface cleaners . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical activity of N-oxides like (S)-Azelastine N-Oxide is often due to complexation with metalloporphyrins in living organisms This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that N-oxides can influence cellular processes. For instance, trimethylamine N-oxide (TMAO), another N-oxide, has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
N-oxides are known to undergo various reactions , and it is possible that this compound may exert its effects at the molecular level through similar reactions These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that N-oxides can alter sleep in laboratory mice
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. It is known that the effects of other N-oxides can vary with different dosages
Metabolic Pathways
It is known that N-oxides like TMAO are involved in various metabolic pathways
Transport and Distribution
It is known that N-oxides can be transported and distributed within cells
Subcellular Localization
It is known that some N-oxides can be localized in specific subcellular compartments
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-MDYZWHIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)
![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)



